![molecular formula C18H19N5O B2369715 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide CAS No. 920432-56-0](/img/structure/B2369715.png)
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrazole ring, possibly through a nucleophilic substitution or cycloaddition reaction. The phenyl and acetamide groups could be introduced through further substitution reactions.Molecular Structure Analysis
The structure of the compound could be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy , infrared (IR) spectroscopy , and mass spectrometry .Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. The tetrazole ring is known to be reactive, particularly towards protonation and alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound could be determined using various analytical techniques. For example, its solubility could be tested in various solvents , and its melting point could be determined .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Drug Efficacy
Research often focuses on understanding how specific compounds are metabolized in the body and their efficacy in treating diseases. For example, studies on intravenous paracetamol in elderly patients examine pharmacokinetics to optimize dosing and minimize risks (Liukas et al., 2011). Similarly, N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide may be studied for its pharmacokinetic properties to determine its potential as a therapeutic agent.
Chemosensitivity Testing
The application of chemosensitivity tests, such as the MTT assay, in selecting appropriate chemotherapy drugs for cancer treatment demonstrates how compounds are evaluated for their effectiveness in a clinical setting (Nakamura et al., 2006). This methodology could be relevant for testing N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide against various cancer cell lines to assess its therapeutic potential.
Biomarker Development
Research into identifying biomarkers for chemical exposure involves studying metabolites and their health implications, such as the work on S-(acetamidomethyl)mercapturic acid as a biomarker for N,N-dimethylacetamide exposure (Princivalle et al., 2010). N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide could be explored for its metabolites and potential as a biomarker in occupational health or environmental studies.
Cancer Research
Clinical trials on compounds like temozolomide for treating glioblastoma highlight the ongoing search for more effective cancer therapies (Quinn et al., 2003). Investigating N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide in this context could uncover new avenues for cancer treatment, focusing on its mechanism of action, efficacy, and safety profile.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13-8-9-16(10-14(13)2)23-17(20-21-22-23)12-19-18(24)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZXYFKCHDQUEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.